molecular formula C16H24N4O B6469826 6-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine CAS No. 2640863-64-3

6-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine

Cat. No.: B6469826
CAS No.: 2640863-64-3
M. Wt: 288.39 g/mol
InChI Key: WTJJXTBCVKWBMN-UHFFFAOYSA-N
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Description

6-Cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine is a pyrimidine derivative featuring a cyclopropyl substituent at the 6-position of the pyrimidine ring and a bicyclic amine moiety (pyrrolidine linked to oxane/tetrahydropyran) at the 4-position. The cyclopropyl group enhances metabolic stability by reducing oxidative degradation, while the oxane-pyrrolidine substituent may improve solubility and receptor-binding affinity due to its conformational rigidity and hydrogen-bonding capacity .

Properties

IUPAC Name

6-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c1-2-12(1)15-9-16(18-11-17-15)19-13-3-6-20(10-13)14-4-7-21-8-5-14/h9,11-14H,1-8,10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJJXTBCVKWBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)NC3CCN(C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the core pyrimidin-4-amine structure. One common synthetic route includes the following steps:

  • Formation of Pyrimidin-4-amine: : The pyrimidin-4-amine core can be synthesized through a cyclization reaction involving appropriate precursors such as guanidine and β-diketones.

  • Introduction of Cyclopropyl Group: : The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

  • Attachment of Oxan-4-yl Group: : The oxan-4-yl group can be introduced through nucleophilic substitution reactions, where an appropriate oxan-4-yl halide reacts with a nucleophile.

  • Attachment of Pyrrolidin-3-yl Group: : The pyrrolidin-3-yl group can be attached through a nucleophilic substitution reaction involving a pyrrolidin-3-yl halide and a suitable nucleophile.

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

  • Coupling Reactions: : Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce additional functional groups.

Common reagents and conditions used in these reactions include various solvents, temperature control, and catalysts to ensure efficient reaction pathways. Major products formed from these reactions can include oxidized or reduced derivatives, substituted analogs, and coupled products.

Scientific Research Applications

6-Cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: : The compound may serve as a ligand in biological studies, interacting with various biomolecules and receptors.

  • Medicine: : Potential medicinal applications include its use as a lead compound in drug discovery, targeting specific diseases or conditions.

  • Industry: : In industrial applications, it can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 6-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, modulating their activity, and influencing biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Core

6-Chloro-N-[2-(Propan-2-yl)Oxan-3-yl]Pyrimidin-4-Amine (CAS 1311314-57-4)
  • Structure : Chloro substituent at position 6; amine linked to a 2-isopropyl-oxane group.
  • Key Differences: The chloro group (electron-withdrawing) contrasts with the cyclopropyl group (electron-neutral), altering electronic properties and reactivity.
(6-Chloro-Pyrimidin-4-yl)-Dimethyl-Amine
  • Structure : Chloro at position 6; dimethylamine at position 3.
  • Key Differences :
    • The dimethylamine group lacks the bicyclic complexity of the target compound, resulting in lower molecular weight and reduced steric hindrance. This may improve membrane permeability but decrease target affinity .

Variations in the Amine Substituent

N-Cyclopropyl-6-(3-Methylpiperazin-1-yl)Pyrimidin-4-Amine Hydrochloride (CAS 1353956-16-7)
  • Structure : Cyclopropyl at position 6; 3-methylpiperazine at position 4.
  • Key Differences :
    • Piperazine (6-membered ring) vs. pyrrolidine (5-membered): Piperazine offers additional hydrogen-bonding sites but may increase conformational flexibility.
    • Molecular weight (269.77 g/mol) is lower than the target compound, likely due to the absence of the oxane moiety .
6-(4-Methylpiperidin-1-yl)Pyrimidin-4-Amine
  • Structure : 4-methylpiperidine substituent at position 4.
  • Key Differences: Piperidine’s chair conformation vs. pyrrolidine’s puckered structure: This affects spatial orientation and interaction with hydrophobic pockets in target proteins.

Fluorinated Analogs

6-Cyclopropyl-N-(2,2,2-Trifluoroethyl)Pyrimidin-4-Amine Hydrochloride
  • Structure : Cyclopropyl at position 6; trifluoroethylamine at position 4.
  • Key Differences :
    • The trifluoroethyl group introduces strong electronegativity, altering pKa and enhancing metabolic resistance compared to the oxane-pyrrolidine group.
    • Reduced hydrogen-bonding capacity may limit interactions with polar residues in binding sites .

Structural and Pharmacological Implications

Electronic and Steric Effects

  • Cyclopropyl vs. Chloro : Cyclopropyl’s steric bulk may hinder metabolism by cytochrome P450 enzymes, extending half-life compared to chloro analogs .
  • Oxane-Pyrrolidine vs. Piperazine/Piperidine : The bicyclic system in the target compound provides rigidity, favoring entropic gains in binding over flexible amines like piperazine .

Pharmacokinetic Considerations

  • Solubility : The oxane moiety’s oxygen atom may improve aqueous solubility relative to purely aliphatic substituents (e.g., piperidine).

Biological Activity

6-Cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H24N4OC_{16}H_{24}N_{4}O with a molecular weight of approximately 288.39 g/mol. The compound features a cyclopropyl group, a pyrrolidinyl moiety, and a pyrimidine ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC16H24N4OC_{16}H_{24}N_{4}O
Molecular Weight288.39 g/mol
CAS Number2640846-89-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors involved in cellular signaling pathways. This modulation can lead to significant biological effects, including:

  • Inhibition of cell proliferation : The compound may inhibit the growth of cancer cells by interfering with their metabolic processes.
  • Induction of apoptosis : By triggering programmed cell death in malignant cells, it may enhance the efficacy of existing cancer therapies.

Biological Activity and Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological properties:

  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential as an antimicrobial agent.

Case Studies

Several studies have highlighted the biological significance of similar compounds:

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry reported that pyrimidine derivatives showed significant anticancer activity against various cancer cell lines, indicating that structural modifications can enhance their efficacy .
  • Inhibition Studies : Research on related compounds has demonstrated their ability to inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism, which is crucial for cancer cell proliferation .
  • Inflammation Models : In animal models, compounds with similar structures have been shown to reduce inflammation markers significantly, suggesting a potential therapeutic application in inflammatory diseases .

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